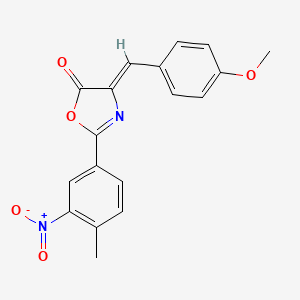![molecular formula C28H18BrCl2NO2 B11697129 (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697129.png)
(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic molecule that features a variety of functional groups, including bromine, chlorine, and furan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylbenzaldehyde, 3,4-dichlorophenylfuran, and phenylhydrazine. The synthesis may involve:
Condensation Reactions: These reactions are used to form the core structure of the compound.
Cyclization: This step helps in forming the pyrrol-2-one ring.
Substitution Reactions: These reactions introduce the bromine and chlorine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or remove halogen atoms.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound could be used to study the effects of halogenated aromatic compounds on biological systems. Its structure may allow it to interact with specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple halogen atoms and aromatic rings suggests it could have bioactive properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms could enhance its binding affinity to certain proteins, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: can be compared with other halogenated aromatic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity. The presence of both bromine and chlorine atoms, along with the furan and pyrrol-2-one rings, makes it a versatile compound for various applications.
属性
分子式 |
C28H18BrCl2NO2 |
|---|---|
分子量 |
551.3 g/mol |
IUPAC 名称 |
(3E)-1-(2-bromo-4-methylphenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H18BrCl2NO2/c1-17-7-11-25(22(29)13-17)32-26(18-5-3-2-4-6-18)16-20(28(32)33)14-21-9-12-27(34-21)19-8-10-23(30)24(31)15-19/h2-16H,1H3/b20-14+ |
InChI 键 |
KDZFEFSEAQXZCX-XSFVSMFZSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5)Br |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11697065.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697066.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide](/img/structure/B11697106.png)
![2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
